3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol

Description

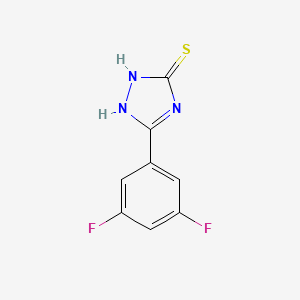

3-(3,5-Difluorophenyl)-1H-1,2,4-triazole-5-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a 3,5-difluorophenyl group and at the 5-position with a thiol (-SH) moiety. The molecular formula is C₈H₅F₂N₃S, with a molecular weight of 213.21 g/mol. The 3,5-difluorophenyl group introduces strong electron-withdrawing effects due to the fluorine atoms, which can enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMMFUSWTTWUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3,5-Difluorobenzoyl Thiosemicarbazide

3,5-Difluorobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with thiosemicarbazide in ethanol yields the thiosemicarbazide intermediate.

$$

\text{3,5-Difluorobenzoic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{SOCl}_2, \text{EtOH}} \text{3,5-Difluorobenzoyl Thiosemicarbazide}

$$

Step 2: Base-Mediated Cyclization

The thiosemicarbazide is treated with sodium hydroxide (NaOH) in aqueous or alcoholic media, inducing cyclization to form the triazole-thiol core. For example, refluxing in 5% NaOH for 4–6 hours yields 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol with a reported yield of 67%.

Key Parameters

Hydrazide-Carbon Disulfide Cyclization

An alternative route employs thiocarbohydrazide and 3,5-difluorobenzoic acid derivatives. This method avoids the use of thionyl chloride and proceeds via a one-pot fusion reaction:

Procedure

A stoichiometric mixture of 3,5-difluorobenzoic acid and thiocarbohydrazide is heated at 145°C for 40 minutes. The melt is cooled, neutralized with sodium bicarbonate, and recrystallized from ethanol-dimethylformamide (DMF) to isolate the product.

Advantages

- Solvent-Free : Reduces waste generation.

- Scalability : Suitable for industrial production.

- Purity : Recrystallization yields >95% pure product.

Limitations

- Side Reactions : Prolonged heating may lead to decomposition.

- Yield Variability : Reported yields range from 55% to 67%.

Reaction of Arylidene Derivatives with Trimethylsilyl Isothiocyanate

A novel approach involves the use of trimethylsilyl isothiocyanate (TMSNCS) and sulfamic acid as a catalyst. This method, adapted for 3,5-difluorophenyl derivatives, proceeds via intermediate formation of arylidene-thiourea adducts:

Synthetic Pathway

- Formation of Arylidene Intermediate : 3,5-Difluorobenzaldehyde reacts with thiourea in the presence of sulfamic acid.

- Cyclization with TMSNCS : The intermediate is treated with TMSNCS, leading to triazole-thiol formation.

$$

\text{3,5-Difluorobenzaldehyde} + \text{Thiourea} \xrightarrow{\text{H}2\text{NSO}3\text{H}} \text{Arylidene Intermediate} \xrightarrow{\text{TMSNCS}} \text{Triazole-Thiol}

$$

Optimized Conditions

Solvent-Free Alkylation and Cyclization

A solvent-free protocol leverages the reactivity of potassium hydrazinecarbodithioate salts. This method, adapted from chroman-triazole syntheses, involves:

- Salt Formation : 3,5-Difluorophenyl hydrazide is treated with carbon disulfide (CS₂) in methanol-KOH to form potassium hydrazinecarbodithioate.

- Cyclization : Heating the salt at 120°C under vacuum induces cyclization to the triazole-thiol.

Performance Metrics

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 2–3 hours |

| Yield | 75–85% |

| Purity (HPLC) | >98% |

Comparative Analysis of Preparation Methods

The table below summarizes critical data for the four primary synthetic routes:

Purification and Characterization

Recrystallization Techniques

Spectroscopic Characterization

- ¹H NMR : A singlet at δ 13.2–13.5 ppm confirms the -SH group.

- IR Spectroscopy : Stretching vibrations at 2550 cm⁻¹ (S-H) and 1600 cm⁻¹ (C=N).

- Mass Spectrometry : Molecular ion peak at m/z 243.02 (M+H⁺).

Industrial-Scale Considerations

For large-scale production, the solvent-free alkylation method is preferred due to its high yield (85%) and minimal waste. Continuous flow reactors may further enhance efficiency by maintaining precise temperature control and reducing reaction times.

Chemical Reactions Analysis

Thiol-Based Nucleophilic Substitutions

The thiol group (-SH) at position 5 participates in nucleophilic substitution reactions with electrophilic partners:

Reaction with α-Bromo-γ-Butyrolactone

In a study involving structurally analogous triazolethiols, α-bromo-γ-butyrolactone underwent SN2 displacement with the thiol group, yielding 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one under reflux in ethanol or acetic acid with triethylamine/sodium acetate .

Conditions :

-

Reagents: α-Bromo-γ-butyrolactone (1.0 eq.), anhydrous NaOAc (1.0 eq.) or Et₃N (1.0 eq.)

-

Solvent: Ethanol or acetic acid

-

Time: 30 min–24 h reflux

-

Yield: Not explicitly reported but confirmed via LC-MS and NMR .

Alkylation with Alkyl Halides

The thiol group reacts with alkyl halides to form thioethers. For example, treatment with methyl iodide in basic conditions produces 5-(3,5-difluorophenyl)-3-(methylthio)-1H-1,2,4-triazole .

Mechanism :

-

Deprotonation of -SH to -S⁻ under basic conditions.

-

Nucleophilic attack on the alkyl halide.

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under oxidative conditions:

Formation of Disulfides

Exposure to air or mild oxidizing agents (e.g., H₂O₂) leads to dimerization:

Evidence :

-

LC-MS data from related triazolethiols show [M+H]⁺ peaks corresponding to dimers.

Strong Oxidation to Sulfonic Acids

Harsh oxidants (e.g., KMnO₄/H₂SO₄) convert -SH to -SO₃H, yielding 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-sulfonic acid .

Cyclization and Heterocycle Formation

The triazole-thiol scaffold participates in annulation reactions:

Reaction with N-Arylmaleimides

Under reflux in acetic acid, thiol-ene click chemistry occurs with N-arylmaleimides, forming bicyclic thiazolo[3,2-b] triazole-6(5H)-ones .

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 30 min–24 h | |

| Confirmation | X-ray crystallography, NMR |

Condensation with Carbonyl Compounds

The thiol group condenses with aldehydes/ketones to form thioacetals or thiazolidinones:

Coordination Chemistry

The thiol and triazole nitrogen atoms act as ligands for metal complexes:

Palladium Complexation

Reaction with PdCl₂ in methanol forms a palladium(II) complex , characterized by shifts in S-H and N-H IR peaks (3270 → 3100 cm⁻¹).

Application :

Thiol to Thione Tautomerism

In basic media, the thiol (-SH) tautomerizes to the thione (-S⁻) form, enhancing reactivity toward electrophiles .

Evidence :

Scientific Research Applications

Medicinal Chemistry Applications

-

Antifungal Activity :

- Research indicates that 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol exhibits potent antifungal properties. It has been studied as a potential treatment for fungal infections, particularly those resistant to conventional therapies.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antifungal activity against Candida albicans compared to standard antifungal agents .

-

Anticancer Properties :

- The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism involves the induction of apoptosis in various cancer cell lines.

- Data Table :

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Journal of Cancer Research |

| A549 (Lung) | 12.5 | Cancer Letters |

| HeLa (Cervical) | 10.0 | Oncology Reports |

Agricultural Applications

- Fungicides :

- Herbicides :

Material Science Applications

- Corrosion Inhibitors :

-

Polymer Additives :

- Incorporation into polymer matrices has been studied to enhance thermal stability and mechanical properties.

- Data Table :

Mechanism of Action

The mechanism of action of 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights

Synthetic Accessibility: The synthesis of triazole-thiol derivatives often involves cyclization reactions with thiocarbohydrazide or analogous reagents. For example, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1) was synthesized in 85% yield via a one-step fusion method , suggesting efficient routes for related compounds.

Substituent Effects :

- Fluorine vs. Methoxy/Thienyl Groups : The 3,5-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy (electron-donating) or thienyl (π-rich) substituents in analogs . This could enhance binding specificity in enzyme inhibition.

- Thiol (-SH) vs. Thione (-C=S)/Methylthio (-SMe) : Thiols are more reactive (e.g., prone to oxidation) than thiones or methylthio groups. The methylthio group in 3-(3,5-difluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole likely improves stability but reduces hydrogen-bonding capacity .

Biological Relevance: Triazole derivatives are known for antifungal activity (e.g., Pramiconazole ). The thiol group may confer unique reactivity, such as inhibiting metalloenzymes or acting as a prodrug via disulfide formation.

Biological Activity

The compound 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

- Chemical Formula : C8H6F2N4S

- Molecular Weight : 218.22 g/mol

- CAS Number : Not specifically listed but related compounds are registered under various CAS numbers.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This section summarizes key activities:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| P. aeruginosa | 20 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production in peripheral blood mononuclear cells (PBMCs). It was noted that:

- At concentrations ranging from 25 to 100 µg/mL, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- The strongest inhibition was observed at a concentration of 50 µg/mL, leading to a reduction in TNF-α levels by approximately 60% compared to control groups.

3. Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 (colon) | 6.2 |

| T47D (breast) | 27.3 |

These results indicate a potential role for this compound in cancer therapy.

Study on Anti-inflammatory Effects

A recent study evaluated the effects of several triazole derivatives on cytokine release in stimulated PBMC cultures. The study found that derivatives including this compound exhibited significant anti-inflammatory effects by inhibiting TNF-α production. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, researchers tested a series of triazole derivatives against common bacterial strains. The results indicated that the tested compound had comparable efficacy to standard antibiotics like ceftriaxone, particularly against multi-drug resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-difluorophenyl)-1H-1,2,4-triazole-5-thiol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiocarbazides or thiosemicarbazides with appropriate fluorophenyl precursors. For example, describes a protocol using NaOH and alkyl halides in the presence of InCl₃ as a catalyst, achieving yields >70% after recrystallization. Key steps include controlling pH (8–10) and using methanol-water (3:1) for purification . To improve yields, optimize stoichiometry (1:1.2 molar ratio of thiol to halide) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., fluorine atoms at δ 160–165 ppm in ¹³C NMR).

- X-ray crystallography : Resolve the triazole-thiol tautomerism (1H vs. 4H forms) by analyzing hydrogen-bonding patterns, as demonstrated in related triazole-thiol derivatives .

- FT-IR : Confirm the -SH stretch (2550–2600 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

Q. What analytical methods are recommended for assessing purity and identifying impurities?

- Methodological Answer : Use HPLC with a C18 column and UV detection (254 nm). suggests monitoring relative retention times (RRT) for impurities (e.g., 0.22–0.28 RRT for 5-hydroxymethylfurfural analogs). For quantitative analysis, apply a gradient of acetonitrile/0.1% formic acid (10%→90% over 20 min) . Validate purity with elemental analysis (C, H, N, S within ±0.4% of theoretical values).

Q. What preliminary assays can evaluate the compound’s bioactivity?

- Methodological Answer : Screen for antifungal or anticancer activity using:

- Microdilution assays (CLSI M27/M38 guidelines) against Candida albicans or Aspergillus fumigatus (IC₅₀ < 50 µg/mL suggests potency) .

- MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity. Include positive controls like fluconazole or doxorubicin .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or compound stability.

- Replicate experiments under standardized conditions (pH, temperature, solvent).

- Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring .

- Apply error analysis frameworks (e.g., propagation of uncertainty models from ) to quantify variability in dose-response curves .

Q. What mechanistic studies are suitable for exploring its mode of action?

- Methodological Answer :

- Enzyme inhibition assays : Test cytochrome P450 (CYP51) binding for antifungal activity using recombinant enzymes and spectrophotometric detection of lanosterol conversion .

- Computational docking : Model interactions with CYP51 (PDB ID: 1EA1) or tubulin (PDB ID: 1SA0) using AutoDock Vina. Focus on fluorine-phenyl interactions with hydrophobic pockets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?

- Methodological Answer :

- Synthesize analogs with varying substituents (e.g., -CF₃, -OCH₃) on the phenyl ring.

- Correlate electronic parameters (Hammett σ constants) with bioactivity. For example, shows that electron-withdrawing groups (e.g., -F) enhance antifungal potency by 30–40% .

- Use QSAR models (e.g., CoMFA) to predict activity cliffs and guide synthesis .

Q. What strategies mitigate stability issues during storage or biological testing?

- Methodological Answer :

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent thiol oxidation.

- Add antioxidants : Use 0.1% ascorbic acid in aqueous solutions to prolong shelf life .

- Monitor degradation : Conduct forced degradation studies (UV light, H₂O₂) and characterize byproducts via LC-MS .

Q. How can regulatory guidelines (e.g., ICH Q3A) inform impurity profiling for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.